molecular formula C11H13NO3 B14721127 Aziridin-1-yl(3,4-dimethoxyphenyl)methanone CAS No. 15257-77-9

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone

Katalognummer: B14721127
CAS-Nummer: 15257-77-9
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: HRQBTAHRRSKZHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules These compounds are known for their significant ring strain, making them highly reactive and versatile in various chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(3,4-dimethoxyphenyl)methanone typically involves the reaction of aziridine with 3,4-dimethoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .

Industrial Production Methods

the general principles of aziridine synthesis, such as the use of electrophilic nitrogen sources and controlled reaction conditions, are likely to be applied in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.

    Medicine: Explored for its potential use in drug development due to its reactivity and ability to form various derivatives.

    Industry: Utilized in the production of polymers and materials with specific properties

Wirkmechanismus

The mechanism of action of aziridin-1-yl(3,4-dimethoxyphenyl)methanone involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form reactive intermediates is a key factor in its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxy groups enhances its reactivity and potential for forming diverse derivatives .

Eigenschaften

CAS-Nummer

15257-77-9

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

aziridin-1-yl-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C11H13NO3/c1-14-9-4-3-8(7-10(9)15-2)11(13)12-5-6-12/h3-4,7H,5-6H2,1-2H3

InChI-Schlüssel

HRQBTAHRRSKZHH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)N2CC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.